molecular formula C5H4BBrFNO2 B1522042 2-Bromo-5-fluoropyridine-4-boronic acid CAS No. 1072951-43-9

2-Bromo-5-fluoropyridine-4-boronic acid

Cat. No.: B1522042
CAS No.: 1072951-43-9
M. Wt: 219.81 g/mol
InChI Key: AXQCYFLMAUPOLN-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoropyridine-4-boronic acid is a chemical compound with the molecular formula C5H4BBrFNO2 . It is used in the synthesis of various other compounds .


Synthesis Analysis

This compound can be synthesized from Triisopropyl borate and 4-Bromo-2-fluoropyridine . It can also be used in the synthesis of 5-fluoro-2-phenylpyridine and 5-fluoro-2-(p-tolyl)pyridine via Suzuki coupling reaction with phenylboronic acid .


Molecular Structure Analysis

The molecular weight of this compound is 219.80 . The SMILES string representation of this compound is OB(O)c1cc(Br)ncc1F .


Chemical Reactions Analysis

This compound can undergo palladium-catalyzed homo-coupling reaction to give the corresponding biaryl . It can also be employed in a palladium-catayzed α-arylation of esters leading to 4-pyridylcarboxypiperidines .


Physical and Chemical Properties Analysis

The melting point of this compound is 30-31 °C (lit.) and its boiling point is 80-83 °C/44 mmHg (lit.) . The density of this compound is not specified .

Scientific Research Applications

Synthesis of Fluoropyridines and Pyridones

2-Bromo-5-fluoropyridine-4-boronic acid serves as a precursor in the synthesis of various fluoropyridines and pyridones. This is achieved through Suzuki reactions, which allow for the introduction of aryl and heteroaryl groups, leading to the formation of disubstituted fluoropyridines. These compounds can then be further transformed into corresponding pyridones, expanding the chemical space for potential pharmaceutical and material science applications (Sutherland & Gallagher, 2003).

Development of Glucose Sensing Materials

The compound plays a role in the development of glucose sensing materials. By facilitating the attachment to polymers, it contributes to the construction of materials that can operate at the physiological pH of bodily fluids, showing its potential in medical diagnostics and monitoring (Das et al., 2003).

Understanding Boronic Acid-Diol Complexation

Research into the complexation of boronic acids with diols, including saccharides and peptidoglycans, is crucial for the development of biomaterials. The study of various boronic acids, including derivatives such as this compound, helps in understanding the binding affinity to biologically relevant diols, influencing the design of sensing, delivery, and material chemistry applications (Brooks et al., 2018).

Enhancing Sensitivity in Brassinosteroids Analysis

In agricultural and biological research, derivatives of this compound have been utilized as labeling reagents to increase detection sensitivity of brassinosteroids in plant samples. This application is significant in understanding plant growth and development mechanisms (Huo et al., 2012).

Fluorescence Indicators and Sensing Applications

The boronic acid functional groups of derivatives like this compound are integral in the design of fluorescent indicators for a wide range of applications, including the detection of metal ions, anions, and biomolecules. This highlights its role in chemical sensing and imaging technologies (Boens et al., 2012).

Mechanism of Action

Target of Action

The primary target of 2-Bromo-5-fluoropyridine-4-boronic acid is the palladium catalyst used in the Suzuki-Miyaura coupling reaction . This reaction is a type of carbon-carbon bond-forming process that is widely used in organic synthesis .

Mode of Action

This compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This is followed by an oxidative addition, where palladium becomes oxidized through its donation of electrons to form a new palladium-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction, in which this compound participates, affects the biochemical pathway of carbon-carbon bond formation . The downstream effects of this pathway include the synthesis of various organic compounds, including biaryls .

Pharmacokinetics

It’s known that the compound’s stability and reactivity in the suzuki-miyaura coupling reaction contribute to its bioavailability .

Result of Action

The action of this compound results in the formation of new organic compounds. For instance, it can undergo a palladium-catalyzed homo-coupling reaction to give the corresponding biaryl . It can also be employed in a palladium-catalyzed α-arylation of esters leading to 4-pyridylcarboxypiperidines .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction conditions, which are generally mild and tolerant of various functional groups, can affect the compound’s action . Additionally, the compound is relatively stable, readily prepared, and generally environmentally benign .

Safety and Hazards

This compound should be stored in a dry and well-ventilated place . It should be kept away from heat, flames, and sparks . Oxidizing agents should be avoided . Possible hazardous combustion products include carbon monoxide, nitrogen oxides, hydrogen fluoride, and hydrogen bromide .

Future Directions

The future directions of 2-Bromo-5-fluoropyridine-4-boronic acid are likely to be influenced by its potential applications in the synthesis of other compounds. Its use in Suzuki coupling reactions and palladium-catalyzed reactions suggests it may have further applications in organic synthesis .

Biochemical Analysis

Biochemical Properties

In biochemical reactions, 2-Bromo-5-fluoropyridine-4-boronic acid plays a significant role. It is known to interact with various enzymes and proteins, particularly in the Suzuki-Miyaura coupling process . The nature of these interactions is largely dependent on the specific conditions of the reaction, including the presence of other compounds and the environmental conditions.

Cellular Effects

It is known that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It is known to participate in palladium-catalyzed homo-coupling reactions, leading to the formation of biaryl compounds . Additionally, it can be employed in a palladium-catalyzed α-arylation of esters, leading to 4-pyridylcarboxypiperidines .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Factors such as the compound’s stability, degradation, and long-term effects on cellular function are important considerations in both in vitro and in vivo studies .

Metabolic Pathways

It is known that this compound can participate in Suzuki-Miyaura coupling, a key reaction in many metabolic processes .

Transport and Distribution

Current knowledge suggests that this compound may interact with various transporters or binding proteins, which could influence its localization or accumulation .

Properties

IUPAC Name

(2-bromo-5-fluoropyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BBrFNO2/c7-5-1-3(6(10)11)4(8)2-9-5/h1-2,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXQCYFLMAUPOLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1F)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BBrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60660043
Record name (2-Bromo-5-fluoropyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072951-43-9
Record name (2-Bromo-5-fluoropyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1072951-43-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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